molecular formula C9H16O2 B1216221 Whiskey lactone CAS No. 39212-23-2

Whiskey lactone

货号: B1216221
CAS 编号: 39212-23-2
分子量: 156.22 g/mol
InChI 键: WNVCMFHPRIBNCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Synthetic Routes and Reaction Conditions: Whiskey lactone can be synthesized through various methods. One common approach involves the separation of a racemic mixture of cis/trans octanolide into its individual isomers using chromatographic techniques. The lactone ring can be hydrolyzed with potassium hydroxide, followed by protection of the carboxy group to yield the isopropyl carboxylic ester. Diastereomeric pairs of the acid-protected gamma-hydroxyacid are formed by reaction with an optically active carboxylic acid and separated by liquid chromatography. Hydrolysis of the diastereomers and relactonization yields the four stereoisomers of this compound .

Industrial Production Methods: In industrial settings, this compound is typically extracted from oak wood used in the aging of alcoholic beverages. The extraction process involves the use of solvents to isolate the compound from the wood, followed by purification steps to obtain the desired isomer .

化学反应分析

Knoevenagel Condensation and Hydrogenation

The primary industrial synthesis involves Knoevenagel condensation of n-valeraldehyde with crotonate esters, followed by catalytic hydrogenation (Fig. 1). This method, patented by CN110437181B, achieves 89.7% yield under optimized conditions :

Parameter Conditions
Molar ratio (n-valeraldehyde:crotonate)1:1
SolventEthanol, methanol, propanol
Reaction temperature60–150°C (Knoevenagel)
Hydrogenation catalyst5% Pd/C or Ru/C
Hydrogen pressure0.8 MPa
Final yield86.5–89.7%

Mechanistic Insights :

  • Step 1 : Aldol-like condensation forms α,β-unsaturated ketoester intermediates.

  • Step 2 : Hydrogenation reduces the α,β-unsaturated bond, cyclizing into γ-octalactone.

  • Catalyst Efficiency : Pd/C outperforms Ru/C in selectivity and activity .

Microbial Oxidation of Diols

Whole-cell bacterial systems (e.g., Rhodococcus erythropolis) oxidize syn- and anti-3-methyl-octane-1,4-diols to enantiopure cis- and trans-whiskey lactones :

Strain Substrate Product (Isomer) ee (%) Yield (%)
R. erythropolis PCM2150anti-dioltrans-(+)-(4S,5R)>9992
Gordonia rubripertinctasyn-diolcis-(−)-(4S,5S)>9985
M. luteus PCM525anti-dioltrans-(+)-(4S,5R)9588

Key Findings :

  • Diastereoselectivity : Anti-diols favor trans-isomers (up to 100% selectivity) .

  • Enantiomeric Purity : Rhodococcus strains achieve >99% ee via NAD+-dependent alcohol dehydrogenases .

Kinetic Resolution of Racemic Mixtures

Filamentous fungi (Aspergillus, Penicillium) hydrolyze racemic whiskey lactones with stereochemical fidelity :

Fungal Strain Substrate Resolved Isomer ee (%) Conversion (%)
Aspergillus sp. AM31trans/cis (50:50)trans-(+)-(4S,5R)9845
Penicillium notatum AM904cis-(−)-(4S,5S)cis-(−)-(4S,5S)9438

Process Notes :

  • Solid-state fermentation on linseed/rapeseed cake enhances reaction efficiency .

  • Prolonged incubation (>7 days) improves ee but reduces yield due to over-oxidation .

Stability and Reactivity

  • Thermal Degradation : Decomposes above 230°F (110°C), forming volatile aldehydes .

  • Hydrolytic Sensitivity : Lactone ring opens under alkaline conditions (pH >9), yielding 4-hydroxy-3-methyloctanoic acid .

This synthesis and reactivity profile underscores this compound’s versatility in flavor chemistry, with biocatalytic methods emerging as sustainable alternatives to traditional routes. Future research should address scalability challenges in microbial systems to meet industrial demands.

科学研究应用

Flavoring Agent in Food and Beverages

Whiskey lactone is primarily recognized for its role as a flavoring agent in alcoholic beverages, especially whiskey and wine. It contributes to the characteristic aroma of these drinks, enhancing their sensory profiles.

Sensory Impact on Wine

Recent studies have shown that the diastereoisomers of this compound (cis and trans) significantly influence the fruity aromas in red wines. The detection thresholds for these compounds were found to be 20 µg/L for cis-whiskey lactone and 130 µg/L for trans-whiskey lactone in a dilute alcohol solution. The presence of cis-whiskey lactone at supra-threshold levels can mask fruity notes, altering the overall perception of the wine's aroma profile .

CompoundDetection Threshold (µg/L)Average Concentration in Oak-Aged Red Wines
Cis-Whiskey Lactone20Above threshold
Trans-Whiskey Lactone130Below threshold

Cosmetic Applications

This compound is also utilized in cosmetic formulations due to its pleasant aroma and potential skin benefits. Its inclusion in products aims to enhance sensory appeal while providing a unique olfactory experience.

Formulation Insights

The incorporation of this compound in cosmetics is guided by its safety and efficacy profiles. Regulatory frameworks ensure that cosmetic products containing such compounds meet safety standards before market introduction . this compound is noted for its potential antimicrobial properties, which can enhance product stability and shelf life.

Biocatalysis and Biotransformation

The enzymatic synthesis of whiskey lactones has been explored as a sustainable method for producing these compounds from natural substrates. Research indicates that various microbial strains can convert substrates into enantiomerically pure forms of whiskey lactones.

Case Study: Aroma Modification in Red Wine

In an experimental setup involving red Bordeaux wines, the addition of cis- and trans-whiskey lactones resulted in a notable decrease in fruity aromas associated with red berry notes while enhancing spicy descriptors. This case study underscores the importance of understanding how these compounds interact within complex flavor matrices .

Case Study: Biotransformation Efficiency

Another research effort focused on optimizing biotransformation conditions for producing whiskey lactones using microbial catalysts. The findings revealed that varying substrate types significantly influenced the yield and purity of the resulting lactones, emphasizing the potential for industrial applications in flavor production .

作用机制

Whiskey lactone exerts its effects primarily through its interaction with olfactory receptors in the human nose. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aromas. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

生物活性

Whiskey lactone, specifically 3-methyl-4-octanolide, is a compound primarily recognized for its aromatic properties in whiskey and wine. It exists in two stereoisomeric forms: cis-whiskey lactone and trans-whiskey lactone, each exhibiting distinct biological activities and sensory characteristics. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, sensory impacts, and potential applications in food and beverage industries.

Chemical Structure and Properties

This compound can be represented as follows:

  • Cis-Whiskey Lactone : (3S,4S)-3-methyl-4-octanolide
  • Trans-Whiskey Lactone : (3S,4R)-3-methyl-4-octanolide

These isomers differ in the configuration of the butyl group at the 4-position, influencing their aroma profiles and biological activities.

Synthesis Methods

Recent studies have focused on the biocatalytic synthesis of whiskey lactones using various microbial strains. Notably, bacteria such as Rhodococcus erythropolis have shown high efficiency in converting diols to enantiomerically pure forms of whiskey lactones through oxidation processes. The following table summarizes key findings from recent research on the biotransformation of substrates into whiskey lactones:

Microbial Strain Substrate Conversion Rate (%) Enantiomeric Excess (%) Isomer Produced
Rhodococcus erythropolisAnti-3-methyl-octane-1,4-diol100>99Cis-(−)-(4S,5S)
Rhodococcus ruberAnti-3-methyl-octane-1,4-diol9233-42Trans-(+)-(4S,5R)
Gordonia bronchialisSyn-3-methyl-octane-1,4-diol20>99Cis-(−)-(4S,5S)

These results indicate that specific strains can selectively produce desired stereoisomers with high enantiomeric purity, which is crucial for applications in flavoring.

Antibacterial Properties

Research has demonstrated that different stereoisomers of this compound exhibit varying antibacterial activities. A study synthesized four stereoisomers and evaluated their effects against several bacterial strains. The findings suggested that certain isomers possess significant antibacterial properties, which could be leveraged in food preservation or therapeutic applications .

Sensory Analysis in Wine

The impact of this compound diastereoisomers on wine flavor profiles has been a subject of sensory analysis. A study investigated how these compounds influence the fruity expression of red Bordeaux wines. It was found that the presence of cis-whiskey lactone enhances the fruity notes, while trans-whiskey lactone contributes to a more complex aroma profile . This highlights the importance of these compounds not only in whiskey but also in enhancing wine quality.

Case Studies

  • Biotransformation Case Study : A study focused on optimizing conditions for the biotransformation of specific substrates into whiskey lactones using Rhodococcus species. The researchers noted that prolonged incubation times increased enantiomeric excess, indicating that reaction conditions can be finely tuned to maximize yield and purity .
  • Flavor Enhancement in Wine : Another case study evaluated the sensory impact of adding varying concentrations of cis- and trans-whiskey lactones to model wine solutions. The results indicated a clear preference for cis-whiskey lactone among tasters due to its more pronounced fruity aroma, suggesting its potential as a flavoring agent in winemaking .

属性

IUPAC Name

5-butyl-4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865948
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water to <0.1%; soluble in hexane to >50%
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.442-1.446
Record name 4-Hydroxy-3-methyloctanoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39212-23-2, 80041-01-6
Record name Whiskey lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39212-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-gamma-octalactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Furanone, 5-butyldihydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butyldihydro-4-methylfuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Quercuslactone a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl crotonate (6.9% by weight) and pentanal (5.2% by weight) were emulsified in an aqueous electrolyte (0.16% by weight of bis(dibutylethyl)hexamethylenediammonium hydroxide (bisquat), 0.38% by weight of EDTA, 0.14% by weight of TEA, 1.45% by weight of Na2B4O7 and 5.84% by weight of Na2HPO4 in water at a pH of 10) (all % by weight based on the total aqueous reaction electrolyte) and subjected to galvanostatic electrolysis at a current density of 2.23 A/dm2 and a temperature of 25° C. in a frame electrolysis cell. The current throughput was 2 F/mol of ester. A steel anode and a lead cathode were used as electrodes (electrode area of 0.1 dm2 and spacing of 1 cm). To monitor the reaction, the MTBE extract of a sample of the electrolysis output is analyzed by gas chromatography. A yield of 3-methyl-4-butylbutyrolactone (whiskey lactone) of 68.5% and a yield of the corresponding ethyl γ-hydroxycarboxylate of 24.2% were achieved. This corresponded to a total yield of target products of 92.7% of the theoretical yield.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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